1-(Mesitylsulfonyl)-2-methylpiperidine

Beschreibung

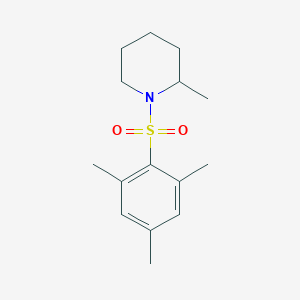

1-(Mesitylsulfonyl)-2-methylpiperidine is a sulfonated piperidine derivative characterized by a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) attached to the nitrogen atom of a 2-methylpiperidine ring.

Such modifications are critical in tuning molecular interactions with biological targets or synthetic intermediates.

Eigenschaften

Molekularformel |

C15H23NO2S |

|---|---|

Molekulargewicht |

281.4 g/mol |

IUPAC-Name |

2-methyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine |

InChI |

InChI=1S/C15H23NO2S/c1-11-9-12(2)15(13(3)10-11)19(17,18)16-8-6-5-7-14(16)4/h9-10,14H,5-8H2,1-4H3 |

InChI-Schlüssel |

GZKWIRAQHGTQIH-UHFFFAOYSA-N |

SMILES |

CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |

Kanonische SMILES |

CC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

Key Findings :

- AI3-37220 outperforms DEET in longevity and efficacy against Anopheles mosquitoes and ticks due to its conjugated carbonyl group, which may enhance receptor binding .

- Sulfonyl-containing analogs (e.g., 1-[(4-Isothiocyanatophenyl)sulfonyl]-2-methylpiperidine) are less studied for repellency but are commonly used in synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.